4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine
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Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is a complex organic compound featuring multiple heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions typically require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridazine: A six-membered heterocyclic compound with two nitrogen atoms in positions 1 and 2.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is unique due to its complex structure, which combines multiple heterocyclic rings, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H24N6O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H24N6O3S/c1-23-11-19(20-13-23)29(26,27)24-8-6-14(7-9-24)12-28-18-5-4-17-21-16(15-2-3-15)10-25(17)22-18/h4-5,10-11,13-15H,2-3,6-9,12H2,1H3 |
InChI Key |
BXWXTSROAFJPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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